molecular formula C12H11N3O2 B11786229 2-Ethyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid

2-Ethyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid

Cat. No.: B11786229
M. Wt: 229.23 g/mol
InChI Key: ACBGFNMCDUULBJ-UHFFFAOYSA-N
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Description

2-Ethyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of pyridine-4-carbaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then cyclized to form the pyrimidine ring, followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

2-Ethyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar core structure but differ in the position of the pyridine ring.

    Pyrimidine-5-carboxylic acids: Compounds with variations in the substituents on the pyrimidine ring.

Uniqueness

2-Ethyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid is unique due to the specific positioning of the ethyl group and the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure may confer specific binding properties to molecular targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

2-ethyl-4-pyridin-4-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H11N3O2/c1-2-10-14-7-9(12(16)17)11(15-10)8-3-5-13-6-4-8/h3-7H,2H2,1H3,(H,16,17)

InChI Key

ACBGFNMCDUULBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C(=N1)C2=CC=NC=C2)C(=O)O

Origin of Product

United States

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